4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole is an organic compound with a unique structure that includes a bromine atom, a methyl group, and a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole.
Scientific Research Applications
4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 5-Methyl-1H-pyrazole
- 1-(1-Methylcyclopropyl)-1H-pyrazole
Uniqueness
4-Bromo-5-methyl-1-(1-methylcyclopropyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the cyclopropyl group enhances its stability and potential biological activity.
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-5-methyl-1-(1-methylcyclopropyl)pyrazole |
InChI |
InChI=1S/C8H11BrN2/c1-6-7(9)5-10-11(6)8(2)3-4-8/h5H,3-4H2,1-2H3 |
InChI Key |
GWMLYZWGJPVZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2(CC2)C)Br |
Origin of Product |
United States |
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